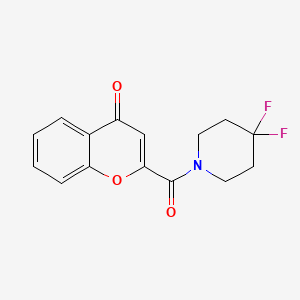

2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidine-1-carbonyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c16-15(17)5-7-18(8-6-15)14(20)13-9-11(19)10-3-1-2-4-12(10)21-13/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSQJGOFQFSLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-4-one core substituted with a difluoropiperidine moiety. Its unique structure allows for interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways and biological responses. The exact pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities related to viral replication and inflammation.

Antiviral Activity

Recent studies have shown that compounds structurally related to 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one exhibit antiviral properties. For example, a class of 1,4,4-trisubstituted piperidines demonstrated micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral polyprotein processing and RNA synthesis . This suggests that similar mechanisms may be applicable to the chromen-4-one derivative.

Anti-inflammatory Activity

Research indicates that derivatives of chromen-4-one can modulate inflammatory responses. In one study, compounds incorporating chromone scaffolds showed significant inhibition of pro-inflammatory cytokines like IL-6 . This anti-inflammatory potential could be beneficial in treating conditions characterized by excessive inflammation.

Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of structurally related compounds found that certain analogues inhibited viral replication at micromolar concentrations. The mechanism involved targeting the viral protease essential for processing viral proteins . Although specific data on 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one is limited, its structural similarity suggests potential effectiveness against similar viral targets.

Study 2: Inhibition of Cytokine Production

In another investigation, chromone derivatives were shown to significantly reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli. The most potent compounds achieved over 90% inhibition of IL-6 production . This highlights the therapeutic potential of chromen-4-one derivatives in inflammatory diseases.

Data Tables

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(4,4-difluoropiperidine-1-carbonyl)-4H-chromen-4-one | Antiviral | TBD | Inhibition of Mpro |

| Related Compound A | Antiviral | 7.4 | Inhibition of viral protease |

| Related Compound B | Anti-inflammatory | TBD | Cytokine inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit diverse bioactivities modulated by substituents. For example:

- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one demonstrates antimicrobial and antitumor activity, attributed to hydroxyl groups that enhance hydrogen bonding with biological targets .

- 3-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one () and 5,6-dihydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one () highlight the role of polar substituents (e.g., hydroxyl, methoxy) in antioxidant and enzyme-inhibitory activities.

Key Differences :

- The target compound replaces polar hydroxyl/methoxy groups with a lipophilic 4,4-difluoropiperidine moiety, likely improving blood-brain barrier penetration but reducing water solubility.

- Fluorine atoms may enhance metabolic stability by resisting oxidative degradation compared to hydroxyl groups .

Piperidine-Containing Compounds

Piperidine derivatives are prevalent in drug design due to their conformational flexibility and bioactivity. Notable analogs include:

- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one (): Features a halogenated pyrazole-piperidine system with antimicrobial activity. The 4-fluorophenyl group enhances electronegativity, promoting target interactions.

- 4-(4-Fluorophenyl)piperidine (): A simpler analog lacking the chromenone core, used as a synthetic intermediate.

Key Differences :

- The chromenone core provides a rigid aromatic system absent in ’s piperidine derivatives, possibly enabling π-π stacking with biological targets .

Halogenated Aromatic Compounds

Halogenation (F, Cl) is a common strategy to modulate bioactivity:

Comparative Data Tables

Table 1: Structural and Physical Properties

*Calculated based on molecular formula.

Table 2: Substituent Effects on Bioactivity

Research Findings and Implications

- Biological Activity: The target compound’s difluoropiperidine group may confer superior antimicrobial activity compared to hydroxylated chromenones () by balancing lipophilicity and target binding .

- Crystallography : Piperidine halogenation influences crystal packing via C–H···F interactions (), suggesting the target compound may form stable crystalline phases beneficial for formulation.

- Synthetic Feasibility : The compound’s synthesis likely follows methods similar to ’s piperidine-carbonyl derivatives, though difluorination may require specialized fluorinating agents .

Preparation Methods

Regioselectivity and Byproduct Formation

The electron-deficient chromone core often leads to multiple substitution sites , necessitating precise temperature and solvent control. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may promote decomposition of the difluoropiperidine group. Byproducts such as 2,4-disubstituted chromones or hydrolyzed amides are common and require chromatographic separation.

Fluorine Stability

The 4,4-difluoropiperidine moiety is susceptible to hydrolysis under acidic or basic conditions. Studies indicate that maintaining a pH range of 6–8 during synthesis preserves fluorine integrity. Additionally, fluorinated piperidines exhibit lower solubility in aqueous media, complicating purification.

Pharmacological Implications and Structure–Activity Relationships (SAR)

While the primary focus is synthesis, pharmacological data from analogous compounds provide critical insights:

- BRD4 Inhibition : Chromone derivatives with 4,4-difluoropiperidine side chains demonstrate moderate inhibitory activity against BRD4 BD1 (IC₅₀: 1.2–3.4 μM). The difluoro group enhances metabolic stability but reduces affinity compared to hydroxyethyl analogues.

- Solubility Considerations : Introducing polar groups (e.g., piperazine, morpholine) on the piperidine ring improves aqueous solubility but may compromise blood–brain barrier penetration.

Comparative Analysis of Synthetic Routes

Q & A

Q. What computational tools predict off-target binding for toxicity profiling?

- Tools :

- SwissTargetPrediction : Prioritize targets (e.g., GPCRs, ion channels) based on structural similarity .

- ToxCast : Screen for endocrine disruption or hepatotoxicity using high-throughput assay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.